molecular formula C6H7N3O2 B1588241 2-(Methylamino)pyrimidine-5-carboxylic acid CAS No. 5388-21-6

2-(Methylamino)pyrimidine-5-carboxylic acid

Cat. No. B1588241
CAS RN: 5388-21-6
M. Wt: 153.14 g/mol
InChI Key: DWWXWTKPKXGUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)pyrimidine-5-carboxylic acid (MAPC) is an organic compound belonging to the class of pyrimidine derivatives. It is a white crystalline solid with a melting point of 101-103 °C. MAPC is widely used in scientific research due to its unique properties, including its ability to act as a catalyst in certain biochemical reactions, its low toxicity and its high solubility in water.

Scientific Research Applications

Heterocyclic Studies

2-(Methylamino)pyrimidine-5-carboxylic acid is relevant in the study of heterocyclic compounds. For instance, research has been conducted on the synthesis of thieno[2,3-d:4,5-d']dipyrimidines, a class of heterocyclic compounds, using related pyrimidine derivatives (Clark & Hitiris, 1984).

RNA Structure and Function

The compound has significance in understanding the structure and function of RNA. Research identifying new sulfur-containing pyrimidine nucleotides in Escherichia coli transfer RNA sheds light on the role of such compounds in biological systems (Carbon et al., 1968).

DNA Recognition

Studies have explored the use of pyrrole−imidazole polyamides, including derivatives of pyrimidine, for recognizing specific DNA sequences. This research expands the understanding of DNA-binding properties of such compounds (Swalley et al., 1996).

Gene Expression Inhibition

Research has been conducted on the structural activity relationship of pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 gene expression. These studies are crucial in understanding the potential of such compounds in gene regulation (Palanki et al., 2000).

Diabetes Treatment

Novel pyrimidine-5-carboxamide compounds have been investigated as NNMT inhibitors for treating diabetes. This research highlights the potential therapeutic applications of these compounds in metabolic disorders (Sabnis, 2021).

Synthesis of Pyrimidine Derivatives

Studies focusing on the regioselective synthesis of various pyrimidine derivatives, including 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, offer insights into the versatile chemical properties and potential applications of these compounds (Drev et al., 2014).

Antimicrobial Activity

Research into the synthesis of novel pyrimidine derivatives and their antimicrobial activity, such as the study on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, is crucial for developing new therapeutic agents (Kolisnyk et al., 2015).

Hyperbranched Polyamide-Esters

The development of carboxylic acid terminated hyperbranched polyamide-esters containing pyrimidine moieties for potential applications in materials science has been explored (Shabbir et al., 2010).

properties

IUPAC Name

2-(methylamino)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-6-8-2-4(3-9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWXWTKPKXGUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424708
Record name 2-(methylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)pyrimidine-5-carboxylic acid

CAS RN

5388-21-6
Record name 2-(Methylamino)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5388-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)pyrimidine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Methylamino)pyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(Methylamino)pyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Methylamino)pyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Methylamino)pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.